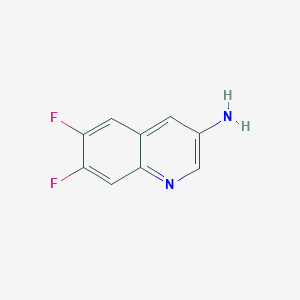

6,7-Difluoroquinolin-3-amine

Vue d'ensemble

Description

6,7-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .

Applications De Recherche Scientifique

6,7-Difluoroquinolin-3-amine has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, which 6,7-difluoroquinolin-3-amine belongs to, have been exploited in the development of antimicrobial drugs . These drugs interact with five bacterial targets: cell wall synthesis, protein synthesis, ribonucleic acid synthesis, deoxyribonucleic acid (DNA) synthesis, and intermediary metabolism .

Mode of Action

Fluoroquinolones, a class of drugs that this compound is related to, are known to inhibit dna synthesis by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv .

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways related to cell wall synthesis, protein synthesis, rna synthesis, dna synthesis, and intermediary metabolism .

Pharmacokinetics

It is known that fluoroquinolones, a class of drugs that this compound is related to, have favorable pharmacokinetic profiles, resulting in higher serum concentrations

Result of Action

It can be inferred from related compounds that it may have antibacterial, antineoplastic, and antiviral activities .

Action Environment

It is known that factors such as temperature, ph, and presence of other compounds can influence the action of related compounds .

Analyse Biochimique

Biochemical Properties

6,7-Difluoroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its high permeability through the blood-brain barrier indicates potential interactions with central nervous system proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, fluoroquinolones, a class of compounds related to this compound, are known to inhibit bacterial DNA-gyrase, thereby affecting bacterial cell replication . This suggests that this compound may have similar effects on bacterial cells, potentially leading to antibacterial activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as CYP1A2, inhibiting their activity . This inhibition can lead to changes in the metabolism of other compounds. Additionally, its structure allows it to interact with bacterial DNA-gyrase, inhibiting bacterial DNA replication and transcription . These interactions highlight the compound’s potential as an antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that fluoroquinolones, including this compound, maintain their antibacterial activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects. For example, fluoroquinolones have been associated with adverse effects such as gastrointestinal disturbances and central nervous system toxicity in animal models . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . Additionally, its structure suggests potential involvement in pathways related to DNA replication and transcription, particularly in bacterial cells . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high permeability through the blood-brain barrier suggests efficient transport to the central nervous system . Additionally, its interactions with transporters and binding proteins can affect its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s structure and physicochemical properties suggest potential localization in cellular compartments involved in DNA replication and transcription, such as the nucleus . Additionally, its interactions with enzymes and proteins can influence its targeting to specific subcellular compartments, affecting its overall activity and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the reduction of azide intermediates to amines. For instance, the synthesis of 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate involves the reduction of a 7-azide-fluoroquinolone using a photochemical reaction with CuI as a catalyst . Another method involves the direct nucleophilic substitution of 1-ethyl-6,7,8-trifluoroquinolone with sodium azide, followed by reduction to the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.

Cyclization and Cycloaddition: These reactions can be used to form more complex heterocyclic structures from the quinoline core.

Reduction: Azide intermediates can be reduced to amines, as mentioned in the preparation methods.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Cyclization and Cycloaddition: These reactions may require catalysts such as transition metals and specific reaction conditions to promote ring closure.

Reduction: Photochemical reactions with CuI as a catalyst are used for the reduction of azides to amines.

Major Products

The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds that retain the quinoline core .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

Flosequinan: A drug used for treating heart diseases.

Uniqueness

6,7-Difluoroquinolin-3-amine is unique due to the presence of two fluorine atoms at the 6 and 7 positions of the quinoline ring. This specific substitution pattern enhances its biological activity and provides unique properties that are not observed in other similar compounds .

Activité Biologique

6,7-Difluoroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

Overview of this compound

This compound is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has shown efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro assays indicated that the compound exhibits a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In a study involving various cancer cell lines, including breast and lung cancer cells, the compound induced apoptosis and inhibited cell proliferation. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may target specific pathways involved in cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : The compound may affect signaling pathways related to cell survival and apoptosis.

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported.

Case Study 2: Anti-inflammatory Applications

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum samples.

Propriétés

IUPAC Name |

6,7-difluoroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGAASDVUGCNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.